molecular formula C31H52O3 B1153209 (8R,9R,10R,14S,17S)-17-[(2S)-6-methoxy-2,5,5-trimethyloxan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one CAS No. 1020074-97-8

(8R,9R,10R,14S,17S)-17-[(2S)-6-methoxy-2,5,5-trimethyloxan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B1153209
CAS No.: 1020074-97-8
InChI Key:
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Description

(8R,9R,10R,14S,17S)-17-[(2S)-6-methoxy-2,5,5-trimethyloxan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is a useful research compound. Its molecular formula is C31H52O3. The purity is usually 95%.
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Scientific Research Applications

Phytochemical Applications

The chemical constituents extracted from the root of Lepleae mayombensis, which include a variety of complex organic structures similar to the one inquired, have demonstrated notable antimicrobial properties. These constituents exhibit varying degrees of inhibitory activity against both bacterial and fungal species. Specifically, compounds like 9,10-cyclopropyl-(3S,5R,8R,13R,14S,17R)-4,4,13,14,17-pentamethyl-l7-((2R,5S,6R)-5,6,7-trihydroxy-6-methylheptan-2-yl)-hexadecahydro-1H-cyclopenta[a]phenanthrA¨n-3-ol have shown potent antimicrobial activity against a range of bacteria such as Escherichia coli, Pseudomonas sp, Lactobacillus acidophilus, Streptococcus pneumonia, and Serratia entomophili, and fungi like C. albicans and T. viridae. These findings endorse the traditional use of L. mayombensis in treating infectious diseases and highlight the antimicrobial potency of its chemical constituents (Sidjui et al., 2015).

Structural Analysis and Crystallography

Complex organic structures similar to the queried compound have been studied in various contexts, including structural and crystallographic analyses. For instance, the structural elucidation of bioactive triorganotin(IV) derivatives of sodium deoxycholate highlights the versatility of these structures. Synthesized compounds like sodium (R)-4-((3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate demonstrated promising antimicrobial and antitumor activities against various pathogens and cell lines, showcasing the biological relevance of such complex molecular architectures (Shaheen et al., 2014).

Computer-Aided Drug Design

In the realm of computational biology and drug design, complex organic structures similar to the queried compound have been evaluated for their potential therapeutic applications. A study on computer-aided screening and evaluation of herbal therapeutics against MRSA infections identified compounds with structures resembling the queried chemical as potential inhibitors. Specifically, the study highlighted the binding energies of certain compounds, indicating their potential effectiveness against critical proteins involved in MRSA infections. This underscores the utility of such complex structures in the development of new therapeutic agents through computational and in vitro methods (Skariyachan et al., 2011).

Properties

IUPAC Name

(8R,9R,10R,14S,17S)-17-[(2S)-6-methoxy-2,5,5-trimethyloxan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H52O3/c1-26(2)18-19-31(8,34-25(26)33-9)21-12-16-29(6)20(21)10-11-23-28(5)15-14-24(32)27(3,4)22(28)13-17-30(23,29)7/h20-23,25H,10-19H2,1-9H3/t20?,21-,22?,23+,25?,28-,29-,30+,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUFEQKMVHVFSN-LVYNKDFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(OC1OC)(C)C2CCC3(C2CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC(C(O1)OC)(C)C)[C@H]2CC[C@]3(C2CC[C@H]4[C@]3(CCC5[C@@]4(CCC(=O)C5(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H52O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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